1-(3-Bromo-5-fluorobenzyl)piperidin-4-one
Overview
Description
1-(3-Bromo-5-fluorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds . The presence of bromine and fluorine atoms in the benzyl group of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with piperidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-one moiety. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(3-Bromo-5-fluorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride yields alcohols .
Scientific Research Applications
1-(3-Bromo-5-fluorobenzyl)piperidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of bromine and fluorine atoms in the benzyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorobenzyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(3-Chloro-5-fluorobenzyl)piperidin-4-one: This compound has a chlorine atom instead of a bromine atom in the benzyl group, which affects its reactivity and binding affinity.
1-(3-Bromo-5-methylbenzyl)piperidin-4-one: This compound has a methyl group instead of a fluorine atom in the benzyl group, which influences its chemical properties and applications.
1-(3-Bromo-5-nitrobenzyl)piperidin-4-one: This compound has a nitro group instead of a fluorine atom in the benzyl group, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms in the benzyl group, which imparts specific chemical and biological properties that are valuable for various applications .
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEPIBKSZWLFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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